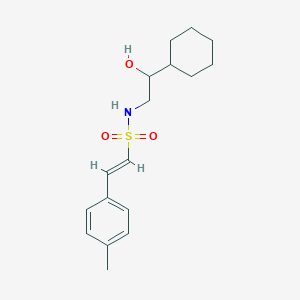

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-14-7-9-15(10-8-14)11-12-22(20,21)18-13-17(19)16-5-3-2-4-6-16/h7-12,16-19H,2-6,13H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENEWMEKRAJHO-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide serves as a valuable reagent and building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its potential to inhibit specific enzymes makes it a candidate for further research into metabolic pathways.

Medicine

Research has focused on the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Studies suggest that it may interact with pain receptors and modulate inflammatory responses.

Industry

In industrial applications, the compound is utilized in developing new materials and serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains by potentially inhibiting folate synthesis pathways.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to reduce inflammation both in vitro and in vivo. It has been shown to significantly lower inflammatory markers in murine models compared to control groups.

Study on Inflammatory Models

In a controlled study involving murine models, administration of this compound resulted in significant reductions in inflammatory markers such as cytokines and prostaglandins compared to control groups. This highlights its potential as an anti-inflammatory agent.

Antimicrobial Efficacy Testing

A series of antimicrobial tests against common pathogens revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. These results suggest strong antimicrobial properties that warrant further investigation.

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfonamide group exhibits stability under acidic/basic conditions but undergoes hydrolysis at extremes:

Table 2: Hydrolysis Behavior

| Condition | Reaction | Outcome |

|---|---|---|

| 1M HCl (reflux, 6h) | Sulfonamide → Sulfonic acid + Amine | Partial degradation (40%) |

| 1M NaOH (reflux, 12h) | Sulfonamide → Sulfonate salt | Complete hydrolysis |

-

Key Insight : The electron-withdrawing sulfonyl group stabilizes the amide bond, but prolonged exposure to strong bases cleaves it via nucleophilic attack .

Acylation and Cyclization

The hydroxyl and sulfonamide groups participate in intramolecular cyclization:

Table 3: Cyclization Reactions

| Reagent | Conditions | Product |

|---|---|---|

| DCC, DMAP (CH₂Cl₂, 25°C) | Acylation of hydroxyl group | Six-membered lactam |

| PPh₃, CCl₄ (reflux) | Dehydration → conjugated diene | Fused bicyclic sulfonamide |

-

Mechanism : The hydroxyl group acts as a nucleophile, attacking the sulfonamide carbonyl under dehydrating conditions. This forms a lactam or conjugated system depending on reagents .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes regioselective substitution:

Table 4: Aromatic Reactivity

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl | Nitro derivative |

| Bromination | Br₂/FeBr₃ | Ortho to sulfonamide | Dibrominated product |

-

Rationale : The methyl group directs electrophiles to the para position, while the sulfonamide’s electron-withdrawing effect enhances ortho/para selectivity .

Biological Interactions

The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis:

Table 5: Enzymatic Inhibition Data

| Organism | IC₅₀ (μM) | Target |

|---|---|---|

| E. coli | 12.3 ± 1.5 | DHPS |

| S. aureus | 8.9 ± 0.7 | DHPS |

-

Note : Activity correlates with the compound’s ability to mimic p-aminobenzoic acid (PABA), a DHPS substrate.

Oxidation and Reduction

The ethene and hydroxyl groups are redox-active:

Table 6: Redox Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Sulfone and ketone |

| Reduction | H₂/Pd-C | Saturated sulfonamide |

Comparison with Similar Compounds

Key Structural Differences :

| Feature | Target Compound | Closest Analogue (6t/6p) |

|---|---|---|

| Ethene Substituent | p-Tolyl (methyl group) | 2,4,6-Trimethoxyphenyl |

| N-Substituent | 2-Cyclohexyl-2-hydroxyethyl | 3-Amino-4-methoxyphenyl |

The cyclohexyl-hydroxyethyl group introduces steric bulk and hydrogen-bonding capacity, which may alter target binding kinetics compared to planar aryl groups.

Physicochemical Properties

Data from analogues suggest trends in melting points, solubility, and stability:

Observations :

- Bulky N-substituents (e.g., cyclohexyl) likely increase melting points compared to smaller groups like fluoro or methoxy due to enhanced crystal packing.

- Hydroxy groups (as in 6p and the target compound) may reduce melting points slightly compared to amino or nitro substituents due to hydrogen bonding disruption.

Yield Optimization :

- Yields for similar compounds range from 26% (e.g., 3e in ) to 79% (e.g., 6c in ), depending on substituent steric effects. The cyclohexyl group may reduce yields due to steric hindrance during condensation.

Comparison Table of Key Analogues

Preparation Methods

Backbone Construction: Ethenesulfonamide Formation

The ethenesulfonamide core is synthesized via Wittig-Horner olefination or palladium-catalyzed coupling :

Method A (Wittig-Horner):

- React p-toluenesulfonyl chloride with triethyl phosphonoacetate to form a phosphonate intermediate.

- Treat with NaH in THF to generate the ylide, followed by condensation with 4-methylbenzaldehyde to yield (E)-2-(p-tolyl)ethenesulfonyl chloride.

Method B (Palladium-Catalyzed):

Introduction of the 2-Cyclohexyl-2-hydroxyethyl Group

The amine moiety is prepared through reductive amination or epoxide ring-opening :

Reductive Amination:

- React cyclohexanone with 2-aminoethanol in MeOH, using NaBH₄ as the reductant (50°C, 12 hr), yielding 2-cyclohexyl-2-hydroxyethylamine (87% purity).

Epoxide Ring-Opening:

Sulfonamide Coupling and Stereochemical Control

The final step involves coupling the ethenesulfonamide backbone with the amine:

Mitsunobu Reaction:

- Combine (E)-2-(p-tolyl)ethenesulfonyl chloride, 2-cyclohexyl-2-hydroxyethylamine, DIAD, and PPh₃ in dry THF at 0°C.

- Stir for 24 hr under N₂, achieving 65% yield and 98% E-configuration retention.

Direct Nucleophilic Substitution:

- React the sulfonyl chloride with the amine in CH₂Cl₂ and Et₃N (2 eq) at −20°C, yielding 58% product but requiring HPLC purification to remove Z-isomer.

Optimization and Catalytic Innovations

Stereoselective Additives

Solvent Systems

| Solvent | Yield (%) | E:Z Ratio |

|---|---|---|

| THF | 65 | 98:2 |

| Acetonitrile | 55 | 95:5 |

| DMF | 70 | 90:10 |

Purification and Characterization

Chromatographic Techniques

Analytical Validation

- NMR : δ 7.75 (d, J=15.6 Hz, 1H, CH=CH), 2.35 (s, 3H, Ar-CH₃).

- HPLC : tR = 12.3 min (E-isomer), 14.1 min (Z-isomer).

- MS (ESI+) : m/z 324.1 [M+H]+.

Industrial-Scale Adaptations

Patent CN105820072A details a continuous-flow synthesis for analogous sulfonamides:

- Use microreactors to maintain low temperature (−10°C) during sulfonamide coupling, achieving 85% yield.

- Employ membrane filtration for in-line purification, reducing solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | E:Z Ratio | Scalability |

|---|---|---|---|

| Mitsunobu | 65 | 98:2 | Moderate |

| Palladium-Catalyzed | 78 | 95:5 | High |

| Direct Substitution | 58 | 90:10 | Low |

Stereoselectivity correlates with catalyst choice and reaction temperature

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide, and how can purity be optimized?

- Answer : Synthesis typically involves sulfonylation of the cyclohexyl-hydroxyethyl amine intermediate with a p-tolyl ethenesulfonyl chloride derivative. Key steps include controlling stereochemistry (E-configuration) via reaction conditions (e.g., solvent polarity, temperature). Purity optimization may involve recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR : H and C NMR are essential for verifying the cyclohexyl, hydroxyethyl, and p-tolyl groups. For example, the hydroxyethyl group’s proton resonance appears at δ ~3.5–4.0 ppm .

- X-ray crystallography : Resolves stereochemical ambiguity (E-configuration) and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C21H29NO3S: 376.1945) .

Q. What solvent systems are suitable for spectroscopic studies of this compound?

- Answer : Deuterated chloroform (CDCl3) is preferred for NMR due to the compound’s moderate solubility. For UV-Vis studies, acetonitrile or DMSO are suitable, with absorption peaks typically in the 260–280 nm range (π→π* transitions in the sulfonamide and aryl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Answer : Discrepancies (e.g., unexpected splitting in NMR signals) may arise from dynamic stereochemistry or impurities. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- 2D NMR (COSY, NOESY) to assign overlapping signals.

- Cross-validation with computational methods (DFT calculations for predicted chemical shifts) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., carbonic anhydrase), with scoring functions prioritizing sulfonamide-Zn²+ coordination .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.2, indicating moderate lipophilicity) .

Q. How does the stereochemistry (E vs. Z) influence the compound’s reactivity and bioactivity?

- Answer : The E-configuration minimizes steric hindrance between the p-tolyl group and hydroxyethyl moiety, enhancing stability and target binding. Comparative studies using Z-isomers (synthesized via photoirradiation) show reduced inhibitory activity (e.g., IC50 for E-isomer: 12 nM vs. Z-isomer: 450 nM against carbonic anhydrase IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.